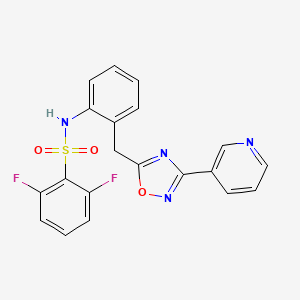
2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14F2N4O3S and its molecular weight is 428.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a difluorobenzene moiety and a pyridinyl oxadiazole structure, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H14F2N4O2, with a molecular weight of approximately 392.366 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound revealed significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value in the nanomolar range (23 to 900 nM), indicating potent activity against tumor cells .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HeLa (Cervical Cancer) | 250 |
| CaCo-2 (Colon Cancer) | 350 |
| MCF7 (Breast Cancer) | 450 |
| A549 (Lung Cancer) | 600 |
The mechanism by which this compound exerts its antiproliferative effects involves cell cycle arrest and disruption of microtubule dynamics. Docking studies suggest that it binds to the colchicine-binding site on tubulin, leading to impaired microtubule polymerization and subsequent cell cycle arrest in the G2/M phase .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in drug discovery. For instance:
- Study on Cytotoxic Activity : A study published in PMC evaluated a series of oxadiazole derivatives and found that those with pyridine substitutions exhibited enhanced cytotoxicity against various cancer types. The presence of the pyridine ring was crucial for their biological activity .
- Antimicrobial Properties : Research has also shown that similar compounds demonstrate antibacterial and antifungal properties. The oxadiazole ring contributes to these activities by interacting with cellular targets in pathogens .
特性
IUPAC Name |
2,6-difluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c21-15-7-3-8-16(22)19(15)30(27,28)26-17-9-2-1-5-13(17)11-18-24-20(25-29-18)14-6-4-10-23-12-14/h1-10,12,26H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSUHPOTITBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














